3-ethyl-N-(4-methylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide
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Overview
Description
3-ethyl-N-(4-methylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide is an organic compound belonging to the class of p-toluenesulfonamides. These compounds are characterized by the presence of a toluene group that is p-substituted with a sulfonamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-(4-methylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide typically involves the reaction of 3-ethyl-N-(4-methylphenyl)methyl]aniline with sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-(4-methylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-ethyl-N-(4-methylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its sulfonamide moiety which is known for its pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-N-(4-methylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-N-[(4-methylphenyl)methyl]aniline
- (3R)-3-ethyl-N-[(4-methylphenyl)sulfonyl]-L-aspartic acid
Uniqueness
3-ethyl-N-(4-methylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide is unique due to its specific structural features, including the presence of both an ethyl group and a sulfonamide group on the benzothiadiazine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, differentiating it from other similar compounds .
Properties
IUPAC Name |
3-ethyl-N-(4-methylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c1-3-16-17-14-9-8-13(10-15(14)25(22,23)19-16)24(20,21)18-12-6-4-11(2)5-7-12/h4-10,18H,3H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDMCDHZDWYBGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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